2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride
Description
Imidazo[4,5-c]pyridine derivatives are heterocyclic compounds featuring fused imidazole and pyridine rings, often modified with substituents to enhance solubility (e.g., dihydrochloride salts) or biological activity. Methyl substitutions at positions 2 and 5 likely influence steric effects, electronic distribution, and interactions with biological targets, though detailed pharmacological data for this specific derivative remain speculative without direct evidence .
Properties
IUPAC Name |
2,5-dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-9-7-3-4-11(2)5-8(7)10-6;;/h3-5H2,1-2H3,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPULDMXESQNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CN(CC2)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This reaction yields the desired imidazopyridine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
C3–H Alkylation via DA-Cyclopropane Ring Opening
The C3 position of imidazo[4,5-c]pyridines is electronically activated for alkylation due to resonance stabilization. A regioselective method using donor-acceptor (DA) cyclopropanes and Lewis acid catalysts achieves high-yield functionalization:
Reaction Setup
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Substrate : 2,5-Dimethyl-imidazo[4,5-c]pyridinedihydrochloride
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Reagent : DA-cyclopropane (e.g., 2a )
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Catalyst : Gd(OTf)₃ (15 mol%)
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Solvent : 1,2-Dichloroethane (DCE)
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Conditions : 100°C, 24 hours
Yield Optimization
| Catalyst | Mol% | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Yb(OTf)₃ | 25 | CH₃CN | 24 | 85 |
| Gd(OTf)₃ | 15 | DCE | 24 | 95 |
| Sc(OTf)₃ | 10 | DCE | 12 | 30 |
Mechanism:
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DA-cyclopropane activation by Gd(OTf)₃ generates a partial positive charge on the donor carbon.
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Nucleophilic attack by the C3–H of the imidazopyridine initiates ring opening.
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Formation of a C3-alkylated product via carbocation stabilization .
Halogenation Reactions
The electron-rich imidazole ring undergoes electrophilic halogenation under controlled conditions:
Bromination
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Reagent : N-Bromosuccinimide (NBS)
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Conditions : DCM, 0°C → RT, 2 hours
Chlorination
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Reagent : N-Chlorosuccinimide (NCS)
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Conditions : Acetonitrile, 50°C, 4 hours
Limitations: Overhalogenation is suppressed by steric hindrance from the 2,5-dimethyl groups.
Oxidation
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Reagent : KMnO₄ (aqueous acidic conditions)
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Product : Pyridine N-oxide derivative (unstable under prolonged oxidation).
Reduction
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Reagent : NaBH₄/MeOH
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Product : Partial saturation of the pyridine ring, forming tetrahydroimidazopyridine.
Salt Metathesis
The dihydrochloride salt undergoes ion exchange in polar aprotic solvents:
Stability Considerations
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that imidazo[4,5-c]pyridine derivatives exhibit significant antimicrobial properties. In studies where various compounds were synthesized and tested against different pathogens, derivatives of imidazo[4,5-c]pyridine demonstrated potent activity against bacteria and fungi. For instance, compounds similar to 2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine have been shown to outperform traditional antibiotics in specific assays .
2. Anticancer Potential
Compounds in the imidazo[4,5-c]pyridine family have been investigated for their anticancer properties. They are believed to inhibit specific pathways involved in cancer cell proliferation. The molecular structure allows for interactions with various biological targets that are crucial for cancer progression .
3. Neuroprotective Effects
Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine may possess neuroprotective effects. They potentially mitigate oxidative stress in neuronal cells and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science Applications
1. Corrosion Inhibition
The compound has been evaluated for its efficacy as a corrosion inhibitor in industrial applications. Studies have shown that it can significantly reduce corrosion rates in metals when used as a protective coating. The effectiveness of the compound increases with concentration, making it a viable option for protecting metal surfaces in harsh environments .
2. Antioxidant Properties
The antioxidant capabilities of 2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine have been quantified using various assays. These properties are crucial for applications in food preservation and cosmetics where oxidative stability is desired .
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies focusing on human dihydroorotate dehydrogenase (DHODH). Its derivatives have shown potential as inhibitors in the treatment of autoimmune diseases by modulating immune responses through enzyme inhibition .
2. Molecular Docking Studies
Molecular docking studies involving 2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine have provided insights into its binding affinity with various biological targets. This computational approach aids in understanding the mechanism of action and optimizing the compound for enhanced efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of glutaminyl cyclases, which are enzymes involved in the metabolism of certain amino acids . By inhibiting these enzymes, the compound can disrupt the metabolic pathways of pathogens, leading to their reduced virulence and survival.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Type: Methyl groups (e.g., 5-methyl derivative ) improve water solubility when paired with dihydrochloride salts. Bulky substituents like cyclohexyl or cyclopropyl may enhance binding to hydrophobic enzyme pockets.
Salt Forms :
- Dihydrochloride salts (e.g., ) are common to improve bioavailability, contrasting with free bases like the ethyl derivative .
Structural Isomerism :
- Imidazo[4,5-c]pyridine derivatives (e.g., ) differ from imidazo[4,5-b]pyridines () in ring fusion patterns, altering electronic properties and target selectivity.
Research Implications
While direct data on the 2,5-dimethyl derivative are absent, trends from analogues suggest:
- Synthetic Accessibility : Methyl groups in positions 2 and 5 could be introduced via reductive alkylation or nucleophilic substitution, similar to methods in .
- Biological Activity : Methylation near the imidazole nitrogen (position 1 or 2) may modulate kinase inhibition (as seen in and ), though position-specific effects require validation.
- Solubility vs. Lipophilicity : The dihydrochloride salt form likely balances solubility, whereas alkyl/aryl substituents tune membrane permeability.
Biological Activity
2,5-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride (CAS Number: 2567502-12-7) is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₈H₁₅Cl₂N₃
- Molecular Weight : 224.13 g/mol
- CAS Number : 2567502-12-7
- Purity : Typically around 95% in commercial samples .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular signaling and metabolic processes.
- Antimicrobial Properties : Some studies have indicated that imidazo[4,5-c]pyridine derivatives exhibit antimicrobial activity against a range of pathogens. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Cytotoxic Effects : Research has shown that this compound can induce apoptosis in cancer cell lines. The exact pathways involved include the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced activity of specific enzymes | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.
Case Study 2: Cancer Cell Apoptosis
In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers. Flow cytometry analysis indicated that the compound activates the intrinsic apoptotic pathway by increasing the ratio of pro-apoptotic to anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization of precursors under acidic conditions. For example, tetrahydro-imidazo[4,5-c]pyridine derivatives are often prepared by reacting substituted pyridine intermediates with appropriate reagents (e.g., HCl) to induce ring closure. Purification typically involves column chromatography using gradients of hexane/ethyl acetate or recrystallization .
- Key Techniques : Cyclization reactions, NMR for structural validation, and mass spectrometry for molecular weight confirmation.
Q. How is the structural integrity of this compound validated after synthesis?
- Methodological Answer : Structural confirmation relies on and NMR spectroscopy to verify substituent positions and ring saturation. X-ray crystallography may resolve ambiguities in stereochemistry, while elemental analysis ensures stoichiometric accuracy of the dihydrochloride salt .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should monitor degradation via HPLC or UV-Vis spectroscopy under accelerated conditions (e.g., 40°C, 75% humidity). Buffered solutions (pH 3–9) can assess hydrolytic susceptibility. The dihydrochloride form may exhibit enhanced stability in acidic media compared to free bases .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 2,5-dimethyl-imidazo[4,5-c]pyridine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst). For instance, ICReDD’s workflow integrates computational reaction path searches with experimental validation to reduce trial-and-error cycles .
- Example : Density functional theory (DFT) can model cyclization energetics to prioritize precursors with favorable activation barriers.
Q. What experimental strategies resolve contradictions between theoretical and observed spectroscopic data?
- Methodological Answer : Discrepancies in NMR chemical shifts or IR bands often arise from solvation effects or conformational flexibility. Hybrid approaches combine experimental data (e.g., 2D NMR) with molecular dynamics simulations to account for dynamic behavior. Redundant synthesis and independent characterization (e.g., by multiple labs) validate reproducibility .
Q. How do structural modifications (e.g., methylation) affect the compound’s binding affinity with biological targets?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., varying methyl group positions) and testing binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking with enzymes (e.g., kinases) predicts interactions, while mutagenesis studies validate critical residues .
Q. What purification challenges arise during scale-up, and how are they addressed?
- Methodological Answer : Impurities from incomplete cyclization or byproducts (e.g., dimerization) require advanced techniques like preparative HPLC or countercurrent chromatography. Process optimization might involve adjusting reaction stoichiometry or using scavenger resins to trap reactive intermediates .
Data Analysis and Validation
Q. How are batch-to-batch variations in dihydrochloride salt purity quantified?
- Methodological Answer : Ion chromatography (IC) measures chloride content, while Karl Fischer titration quantifies residual water. Statistical process control (SPC) charts track variability across batches, and orthogonal methods (e.g., NMR with internal standards) validate consistency .
Q. What protocols ensure reproducibility in biological assays using this compound?
- Methodological Answer : Standardize stock solution preparation (e.g., DMSO concentration ≤0.1% to avoid solvent toxicity). Include positive/negative controls (e.g., known enzyme inhibitors) and validate assay conditions (pH, temperature) using orthogonal readouts (e.g., fluorescence and luminescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
